
Lithium (2-chloro-5-methoxypyridin-4-yl)trihydroxyborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium (2-chloro-5-methoxypyridin-4-yl)trihydroxyborate is a chemical compound that belongs to the class of organoboron compounds. It is characterized by the presence of a pyridine ring substituted with a chlorine atom at the 2-position and a methoxy group at the 5-position, along with a trihydroxyborate group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of lithium (2-chloro-5-methoxypyridin-4-yl)trihydroxyborate typically involves the reaction of 2-chloro-5-methoxypyridine with a boron-containing reagent. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of a palladium catalyst to facilitate the formation of the carbon-boron bond . The reaction conditions generally include the use of a base such as potassium carbonate or sodium hydroxide, and the reaction is carried out in an organic solvent like tetrahydrofuran or dimethylformamide.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: Lithium (2-chloro-5-methoxypyridin-4-yl)trihydroxyborate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert the borate group to other functional groups.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or sodium perborate can be used under mild conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products:
Oxidation: Boronic acids or borate esters.
Reduction: Various reduced boron-containing compounds.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
Lithium (2-chloro-5-methoxypyridin-4-yl)trihydroxyborate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of boron-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of lithium (2-chloro-5-methoxypyridin-4-yl)trihydroxyborate involves its interaction with various molecular targets. The boron atom in the compound can form reversible covalent bonds with biological molecules, influencing their activity. This property is particularly useful in the design of enzyme inhibitors and other bioactive compounds. The pyridine ring can also interact with biological targets, contributing to the compound’s overall activity .
Comparison with Similar Compounds
(2-chloro-5-methoxypyridin-4-yl)boronic acid: Similar structure but lacks the lithium and trihydroxyborate groups.
2-chloro-5-methoxypyridine: The parent compound without the boron-containing group.
Uniqueness: Lithium (2-chloro-5-methoxypyridin-4-yl)trihydroxyborate is unique due to the presence of both lithium and trihydroxyborate groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications and research contexts .
Properties
CAS No. |
1256362-57-8 |
|---|---|
Molecular Formula |
C6H8BClLiNO4 |
Molecular Weight |
211.4 g/mol |
IUPAC Name |
lithium;(2-chloro-5-methoxypyridin-4-yl)-trihydroxyboranuide |
InChI |
InChI=1S/C6H8BClNO4.Li/c1-13-5-3-9-6(8)2-4(5)7(10,11)12;/h2-3,10-12H,1H3;/q-1;+1 |
InChI Key |
WGLSNSDZQFVNSL-UHFFFAOYSA-N |
SMILES |
[Li+].[B-](C1=CC(=NC=C1OC)Cl)(O)(O)O |
Canonical SMILES |
[Li+].[B-](C1=CC(=NC=C1OC)Cl)(O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


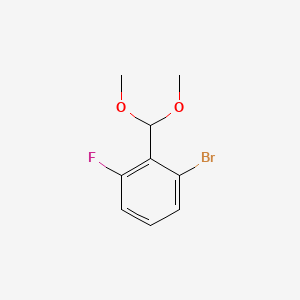
![Benzyl N-[(3-methoxypropyl)carbamoylmethyl]carbamate](/img/structure/B581744.png)
![Benzyl N-[1-(4-bromophenyl)ethyl]carbamate](/img/structure/B581745.png)
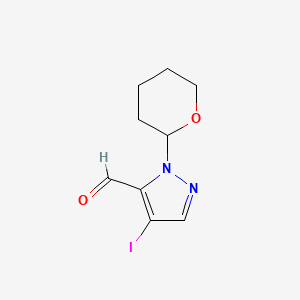
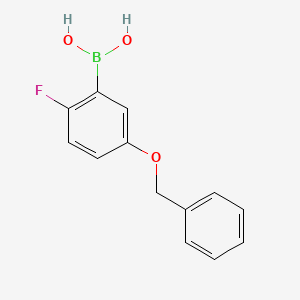
![2-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B581748.png)
![tert-Butyl 2-amino-6,7-dihydrothiazolo[5,4-b]pyridine-4(5H)-carboxylate](/img/structure/B581749.png)
![Benzyl[2-(3-bromophenyl)propan-2-YL]amine hcl](/img/structure/B581751.png)
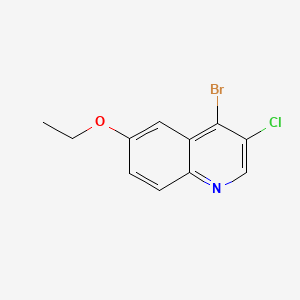
![Tert-butyl octahydro-1H-pyrrolo[3,2-B]pyridine-1-carboxylate](/img/structure/B581759.png)
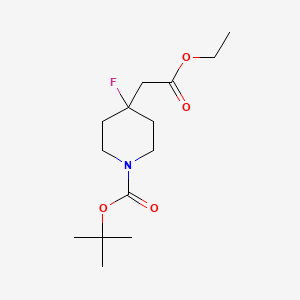

![(3aS,6aS)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole Dihydrochloride](/img/structure/B581763.png)
![7-Bromo-2,6-dimethylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B581765.png)
